[(5-Bromopentyl)tellanyl]benzene
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Overview
Description
[(5-Bromopentyl)tellanyl]benzene is an organic compound that features a benzene ring substituted with a tellanyl group attached to a 5-bromopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromopentyl)tellanyl]benzene typically involves the reaction of benzene with a 5-bromopentyl tellanyl precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. One common method involves the use of a Grignard reagent, where the 5-bromopentyl magnesium bromide reacts with tellurium to form the tellanyl intermediate, which then reacts with benzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired compound from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromopentyl)tellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellanyl oxides.
Reduction: Reduction reactions can convert the tellanyl group to a telluride.
Substitution: The bromine atom in the 5-bromopentyl chain can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Tellanyl oxides.
Reduction: Tellurides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Bromopentyl)tellanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(5-Bromopentyl)tellanyl]benzene involves its interaction with molecular targets through its tellanyl group. The tellanyl group can form bonds with various biomolecules, potentially affecting their function. The pathways involved may include oxidative stress responses and enzyme inhibition, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopentyl)benzene: Lacks the tellanyl group, making it less reactive in certain chemical contexts.
(5-Chloropentyl)tellanyl]benzene: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications
Uniqueness
[(5-Bromopentyl)tellanyl]benzene is unique due to the presence of both a tellanyl group and a bromine atom, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
131510-24-2 |
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Molecular Formula |
C11H15BrTe |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
5-bromopentyltellanylbenzene |
InChI |
InChI=1S/C11H15BrTe/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
KNUMPUYSYDLMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]CCCCCBr |
Origin of Product |
United States |
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